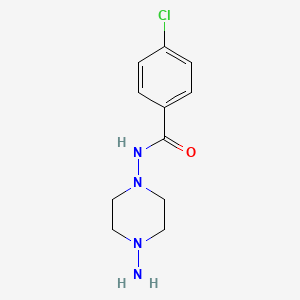

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide

Description

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a 4-aminopiperazine moiety. The piperazine ring may enhance binding to biological targets, such as enzymes or receptors, due to its hydrogen-bonding and charge interactions.

Properties

IUPAC Name |

N-(4-aminopiperazin-1-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-10-3-1-9(2-4-10)11(17)14-16-7-5-15(13)6-8-16/h1-4H,5-8,13H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQUFQJLNOWSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-aminopiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The tert-butyl derivative (3r) achieves moderate yield (55%) via transition-metal catalysis , whereas thiazole-based analogs (e.g., 5c) show higher yields (up to 86%) using straightforward acylation .

- The tert-butyl group in 3r enhances steric bulk, possibly affecting solubility .

Anti-Inflammatory Activity

- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : Demonstrates significant anti-inflammatory effects in carrageenan-induced edema models, attributed to the thiazole ring’s electron-rich nature and chloro-substitution enhancing target binding .

Antimicrobial Activity

- Bis-[4-chlorobenzamide-Pt/Pd complexes : Exhibit in vitro antibacterial and antifungal activity, outperforming reference drugs like ampicillin in some cases. The 4-chlorobenzamide moiety likely contributes to metal coordination and membrane disruption .

Ligand and Pharmacological Potential

- N-((4-Amino-piperidin-4-yl)methyl)-4-chlorobenzamide (20): Functions as a selective ligand for kinase targets, suggesting that the 4-chlorobenzamide group paired with heterocycles (e.g., pyrrolopyrimidine) enhances affinity for enzymatic binding pockets .

Inference for Target Compound: The presence of 4-aminopiperazine in N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide may confer advantages in solubility and receptor interaction compared to thiazole or tert-butyl analogs.

Physicochemical and Spectroscopic Properties

- IR/NMR Trends :

- Solubility : Thiazole and tert-butyl derivatives (5c, 3r) are reported as solids, whereas piperazine analogs may display improved aqueous solubility due to the basic amine group.

Challenges and Opportunities

- Synthetic Limitations : Transition-metal catalysis (e.g., nickel in 3r) offers functional group tolerance but requires optimization for scalability .

- Structure-Activity Gaps: While 4-chloro substitution is a common feature in bioactive analogs (e.g., 5c, 12), the role of the 4-aminopiperazine group remains underexplored.

Biological Activity

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide acts primarily as an inhibitor of specific enzymes involved in cellular processes. Its structural components allow it to interact with target proteins effectively, leading to significant biological outcomes. For instance, it has been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer progression. The inhibition of DNMTs can lead to the reactivation of silenced tumor suppressor genes, thereby promoting apoptosis in cancer cells .

Anticancer Properties

Research indicates that N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide exhibits cytotoxic effects against various cancer cell lines. In a study assessing its cytotoxicity against leukemia KG-1 cells, the compound demonstrated micromolar range activity comparable to established reference compounds . The efficacy was further characterized by determining the concentration required for 50% inhibition (EC50), revealing potent activity against DNMT3A with an EC50 value of 0.9 µM .

Table 1: Biological Activity Summary

| Activity | Cell Line | EC50 (µM) | Reference Compound |

|---|---|---|---|

| Cytotoxicity | KG-1 | 0.9 | SGI-1027 |

| DNMT3A Inhibition | Various | 0.9 | SGI-1027 |

| Selectivity against DNMT1 | Various | 15 | SGI-1027 |

Antiviral Activity

In addition to its anticancer properties, N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide has shown promise as an antiviral agent. It has been evaluated for its ability to inhibit the entry of filoviruses such as Ebola and Marburg viruses. The compound demonstrated effective inhibition in vitro, with EC50 values below 10 µM, suggesting broad-spectrum antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide can be attributed to its structural features. SAR studies indicate that modifications to the piperazine ring and chlorobenzamide moiety significantly affect potency and selectivity against various targets. For instance, substituents on the aromatic ring have been shown to enhance or diminish activity depending on their nature and position .

Case Studies

Several studies have highlighted the effectiveness of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide in preclinical models:

- Leukemia Treatment : In vitro studies demonstrated that this compound could induce apoptosis in leukemia cell lines through DNMT inhibition, leading to re-expression of silenced genes critical for tumor suppression .

- Ebola Virus Inhibition : A series of experiments showed that derivatives of this compound could inhibit Ebola virus entry into host cells effectively, making it a candidate for further development as an antiviral therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.